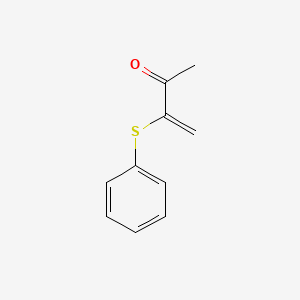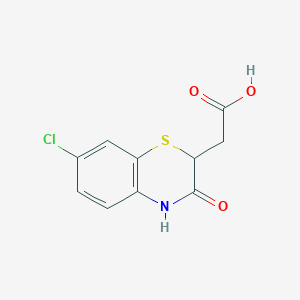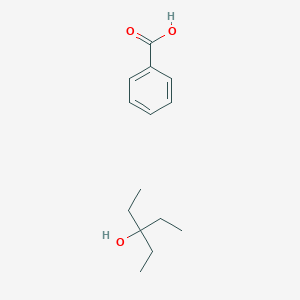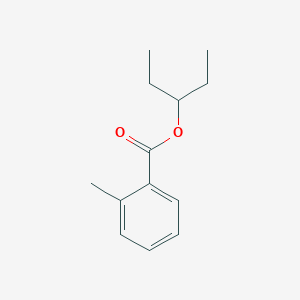
2-Bromo-2-nitro-1-phenylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-nitro-1-phenylpropane-1,3-diol is an organic compound known for its antimicrobial properties. It is commonly used as a preservative in various industrial and consumer products. The compound is characterized by its white to yellow crystalline appearance and is soluble in water, ethanol, and other polar solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is typically synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the following steps:
Nitroaldol Reaction: Nitromethane reacts with formaldehyde to form di(hydroxymethyl)nitromethane.
Bromination: Di(hydroxymethyl)nitromethane is then brominated to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is produced in large quantities, primarily in China, to meet global demand .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products:
Oxidation Products: Nitro and bromo derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Azide and thiol derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-2-nitro-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Utilized as a preservative in pharmaceuticals and as an antimicrobial agent in medical devices.
Industry: Applied in the preservation of cosmetics, personal care products, and industrial water systems.
Mecanismo De Acción
The antimicrobial action of 2-Bromo-2-nitro-1-phenylpropane-1,3-diol involves the oxidation of thiol groups in bacterial cell membranes, leading to the formation of disulfide bonds. This disrupts the cell membrane, causing cell lysis and death. Additionally, the compound releases active bromine species that interact with cellular proteins, further inhibiting bacterial growth .
Comparación Con Compuestos Similares
2-Bromo-2-nitro-1,3-propanediol:
2-Nitro-2-bromo-1,3-propanediol: Another compound with comparable antimicrobial activity.
Uniqueness: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is unique due to its phenyl group, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as an antimicrobial agent .
Propiedades
Número CAS |
22632-03-7 |
|---|---|
Fórmula molecular |
C9H10BrNO4 |
Peso molecular |
276.08 g/mol |
Nombre IUPAC |
2-bromo-2-nitro-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H10BrNO4/c10-9(6-12,11(14)15)8(13)7-4-2-1-3-5-7/h1-5,8,12-13H,6H2 |
Clave InChI |
RCSJLZIZOJDUCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(CO)([N+](=O)[O-])Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


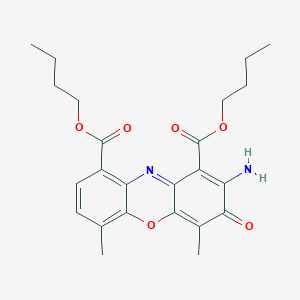

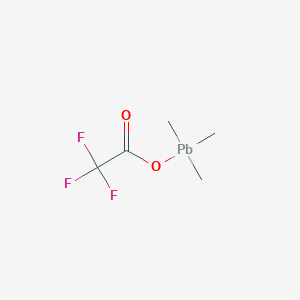
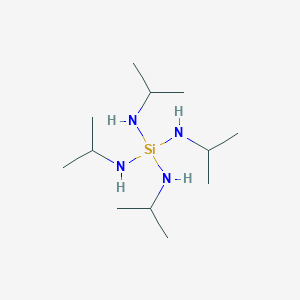
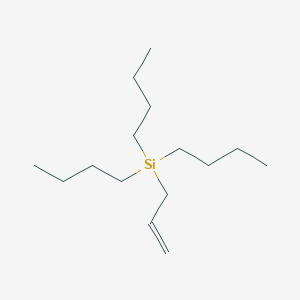
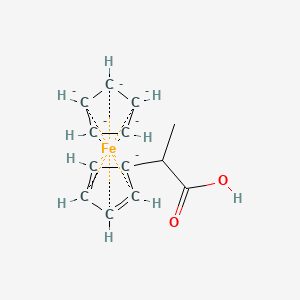

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
